molecular formula C8H13NO2 B13564452 3-Azabicyclo[3.2.1]octane-6-carboxylic acid

3-Azabicyclo[3.2.1]octane-6-carboxylic acid

Cat. No.: B13564452
M. Wt: 155.19 g/mol
InChI Key: YQOVXGBTMJWJPD-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.1]octane-6-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure.

Preparation Methods

The synthesis of 3-Azabicyclo[3.2.1]octane-6-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold. This method typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-Azabicyclo[3.2.1]octane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Azabicyclo[3.2.1]octane-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a scaffold for the development of bioactive compounds. In medicine, it is explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system. Industrial applications include its use in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-Azabicyclo[3.2.1]octane-6-carboxylic acid can be compared with other similar compounds such as 2-Azabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane. These compounds share a similar bicyclic structure but differ in the position of the nitrogen atom and other functional groups. The unique structural features of this compound contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-azabicyclo[3.2.1]octane-6-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)7-2-5-1-6(7)4-9-3-5/h5-7,9H,1-4H2,(H,10,11)

InChI Key

YQOVXGBTMJWJPD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CNC2)C(=O)O

Origin of Product

United States

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